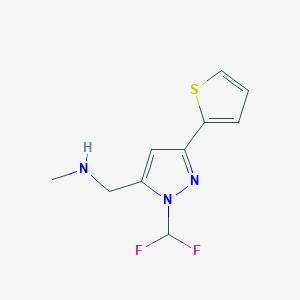

![molecular formula C12H13ClN4 B1481789 4-(3-氯-5,6-二氢咪唑并[1,2-a]吡嗪-7(8H)-基)苯胺 CAS No. 2097996-79-5](/img/structure/B1481789.png)

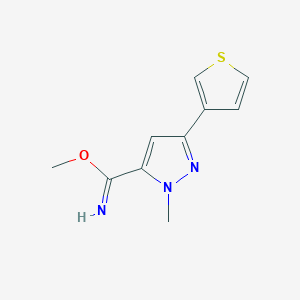

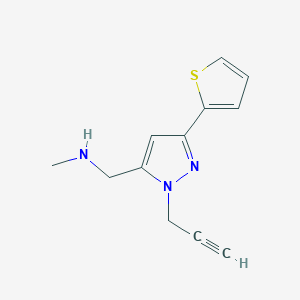

4-(3-氯-5,6-二氢咪唑并[1,2-a]吡嗪-7(8H)-基)苯胺

描述

The compound “7-Chloro-2,3-dihydroimidazo [1,2-c]pyrimidin-5 (1H)-one” seems to be similar to the one you’re asking about . It has a molecular weight of 171.59 and is stored at temperatures between 28 C .

Synthesis Analysis

A series of 24 1-aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo [1,2-a]pyrimidine-5 (1H)-ones was designed as antinociceptive compounds acting through opioid receptors with additional serotoninergic activity . The compounds were obtained in one-step cyclocondensation of 1-aryl-4,5-dihydro-1H-imidazol-2-amines diethyl 2-benzylmalonate or diethyl 2-(2-chlorobenzyl)malonate under basic conditions .

Molecular Structure Analysis

The structure of “7-Chloro-2,3-dihydroimidazo [1,2-c]pyrimidin-5 (1H)-one” is described by the InChI code 1S/C6H6ClN3O/c7-4-3-5-8-1-2-10 (5)6 (11)9-4/h3,8H,1-2H2 .

Chemical Reactions Analysis

The synthesis of previously unattainable 2,5-disubstituted 4,5-dihydroimidazo[1,5-b]pyrazol-6-ones has been developed . Electro-chemical reductions of readily available 2,2,2-trichloroethylideneacetophenones were followed by reaction with hydrazine, leading to 3-aryl-5-dichloromethyl-2-pyrazolines .

Physical And Chemical Properties Analysis

The compound “7-Chloro-2,3-dihydroimidazo [1,2-c]pyrimidin-5 (1H)-one” has a boiling point of 313.9±45.0C at 760 mmHg .

科学研究应用

合成与结构分析

与所讨论化合物类似的复杂化学实体的主要科学研究应用之一涉及它们的合成和结构分析。研究通常集中于开发新的合成路线或改进现有方法,以创建具有潜在生物或材料科学应用的化合物。例如,Alen 等人(2008)讨论了通过微波辅助 Buchwald-Hartwig 型反应合成吡嗪并[1,2-a]苯并咪唑-1(2H)酮,展示了一种可能适用于类似化合物的合成或改性的方法 (Alen 等,2008).

在电致发光材料中的应用

含有苯胺衍生物和杂环结构的化合物因其电致发光特性而被广泛研究。Jin 等人(2020)合成了具有供体-受体结构的小分子化合物,展示了它们在有机发光二极管 (OLED) 中的应用。该研究表明,可以研究类似化合物的潜力,以创造更有效的电致发光材料,可能导致 OLED 技术的进步 (Jin 等,2020).

抗癌和抗菌研究

此类化合物的另一个重要的科学研究应用领域在于探索它们的潜在抗癌和抗菌特性。例如,Cherukupalli 等人(2018)设计并合成了新型吡唑并[3,4-d]嘧啶,评估了它们对特定细胞系的抗癌活性。这种研究方法强调了相关化合物在促进新型抗癌剂开发中的潜力 (Cherukupalli 等,2018)。类似地,抗菌活性是另一个重要的研究领域,正如 Habib 等人(2013)所展示的那样,他们探索了新型喹唑啉酮衍生物的合成和抗菌活性 (Habib 等,2013).

作用机制

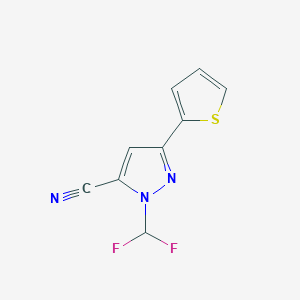

Target of Action

The primary target of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is the superoxide anion (O2–) or singlet oxygen (1O2) . These are reactive oxygen species (ROS) that play crucial roles in various biological processes, including cellular signaling, host defense, and cell death .

Mode of Action

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline interacts with its targets (O2– or 1O2) to produce chemiluminescence . It forms a reversible adduct with the superoxide, which irreversibly decays to produce cold light at approximately 465 nm . This reaction has an apparent rate constant of approximately 105 M–1s–1 .

Pharmacokinetics

The compound is soluble in water, dmso, and dmf , which suggests it could be well-absorbed and distributed in the body

Result of Action

The result of the action of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is the production of chemiluminescence upon interaction with ROS . This makes it a sensitive means of detecting superoxide, with notable applications in the study of leukocyte function .

Action Environment

The action of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline can be influenced by various environmental factors. For instance, its chemiluminescent signal can be decreased by over 98% with the addition of superoxide dismutase (CuZn-SOD from erythrocytes) . This suggests that other molecules present in the environment can significantly affect the compound’s action, efficacy, and stability.

安全和危害

未来方向

The development of new antinociceptive agents is an extremely important medical problem with social and economic implications . The addition of one more aromatic moiety to the non-classical opioid receptor pharmacophore results in the compounds which are not opioid receptor ligands . This opens up new avenues for research in the field of medicinal chemistry.

属性

IUPAC Name |

4-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-3-1-9(14)2-4-10/h1-4,7H,5-6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVOCMRTSWWBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Cl)CN1C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。